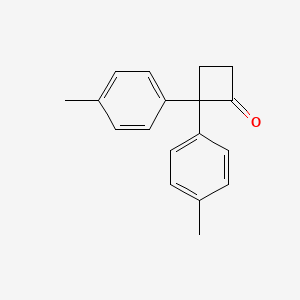
Cyclobutanone, 2,2-bis(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Ciclobutanona, 2,2-bis(4-metilfenil)- es un compuesto químico con la fórmula molecular C18H18O. Es un derivado de la ciclobutanona, donde dos grupos 4-metilfenil se unen a las posiciones 2,2 del anillo de ciclobutanona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El método principal para sintetizar derivados de ciclobutanona, incluyendo la Ciclobutanona, 2,2-bis(4-metilfenil)-, es a través de reacciones de cicloadición [2 + 2]. Este método involucra la reacción de alquenos o alquinos con cetenas u otros reactivos adecuados bajo condiciones específicas para formar el anillo de ciclobutano. Las condiciones de reacción generalmente implican el uso de catalizadores como metales de transición o activación fotoquímica para facilitar el proceso de cicloadición .
Métodos de producción industrial
La producción industrial de Ciclobutanona, 2,2-bis(4-metilfenil)- puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del producto deseado. Además, se emplean técnicas de purificación como la cristalización o la cromatografía para obtener compuestos de alta pureza adecuados para aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
La Ciclobutanona, 2,2-bis(4-metilfenil)- sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol u otras formas reducidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden conducir a una variedad de compuestos aromáticos sustituidos .
Aplicaciones Científicas De Investigación
La Ciclobutanona, 2,2-bis(4-metilfenil)- tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática e interacciones proteína-ligando.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de la Ciclobutanona, 2,2-bis(4-metilfenil)- involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, en sistemas biológicos, el compuesto puede actuar como un inhibidor de ciertas enzimas o receptores, modulando su actividad y conduciendo a efectos fisiológicos específicos. Los objetivos moleculares y las vías exactas dependen del contexto de su aplicación y del sistema biológico específico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
Ciclobutanona: El compuesto padre con una estructura más simple.
Ciclobutanona, 2,2-difenil-: Un compuesto similar con grupos fenil en lugar de grupos 4-metilfenil.
Ciclobutanona, 2,2-bis(4-clorofenil)-: Un derivado con grupos clorofenil.
Singularidad
La Ciclobutanona, 2,2-bis(4-metilfenil)- es única debido a la presencia de grupos 4-metilfenil, que imparten propiedades estéricas y electrónicas específicas. Estas propiedades pueden influir en la reactividad, estabilidad e interacciones del compuesto con otras moléculas, lo que lo hace diferente de otros derivados de ciclobutanona .
Propiedades
Número CAS |
671782-23-3 |
|---|---|
Fórmula molecular |
C18H18O |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
2,2-bis(4-methylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C18H18O/c1-13-3-7-15(8-4-13)18(12-11-17(18)19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
KFPRWBPSBNTYSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(CCC2=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)
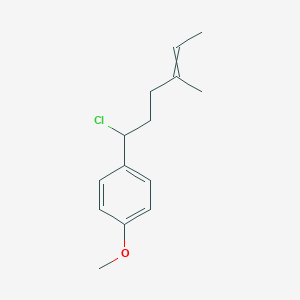

![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)

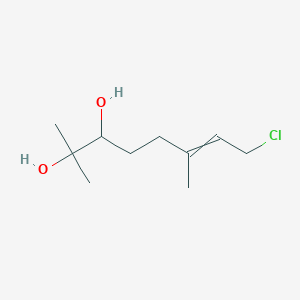
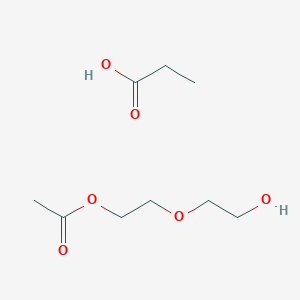
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)
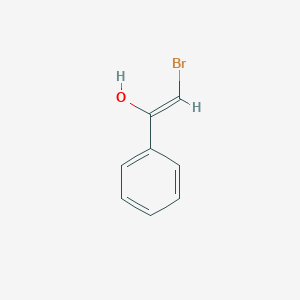

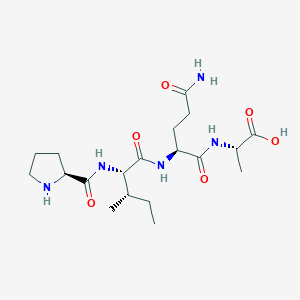
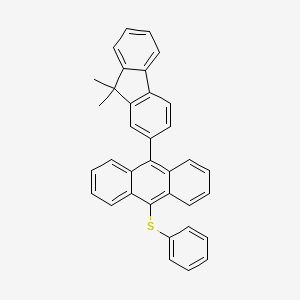

![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
